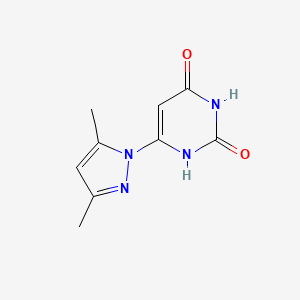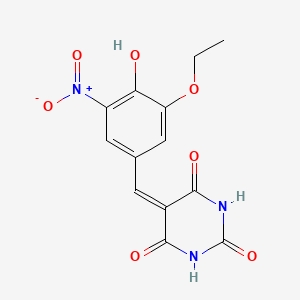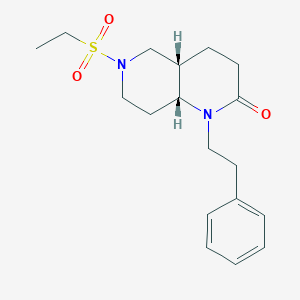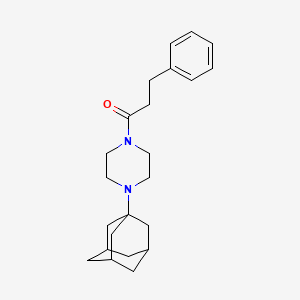
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione, also known as DMPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMPP belongs to the class of pyrimidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and physiological effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to exhibit anti-inflammatory properties, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to exhibit antiviral properties, inhibiting the replication of certain viruses such as HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its ability to inhibit the activity of certain enzymes involved in DNA synthesis and cell proliferation. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
Future research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione could focus on its potential applications in the treatment of cancer, inflammation, and viral infections. Additionally, further studies could investigate the mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione and its interactions with other signaling pathways and enzymes. Finally, research could focus on developing new synthetic methods for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione and its derivatives, as well as exploring the potential of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione as a lead compound for drug development.
Méthodes De Synthèse
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl cyanoacetate in the presence of ammonium acetate. The resulting product is then treated with hydrochloric acid to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione.
Applications De Recherche Scientifique
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation.
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-6(2)13(12-5)7-4-8(14)11-9(15)10-7/h3-4H,1-2H3,(H2,10,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUZZQJVWBKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)


![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)
![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)
